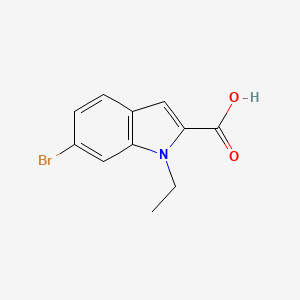

1-Ethyl-4-methyl-1H-indole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

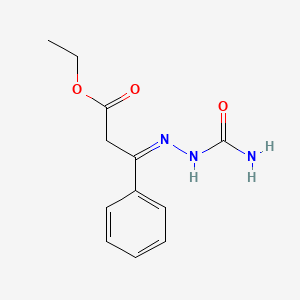

“1-Ethyl-4-methyl-1H-indole-2-carboxylic acid” is a derivative of indole-2-carboxylic acid . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their biological properties and their potential to be the target . The formation of ethyl N-alkylated indol-2-carboxylates was confirmed by the disappearance of the indole NH proton signal from the 1H-NMR of these compounds .Molecular Structure Analysis

The molecular structure of “1-Ethyl-4-methyl-1H-indole-2-carboxylic acid” can be represented by the formula C11H11NO2 . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

Indole-2-carboxylic acid derivative was proved to effectively inhibit the strand transfer of HIV-1 integrase . The indole core and C2 carboxyl group obviously chelated the two Mg2+ ions within the active site of integrase .Applications De Recherche Scientifique

Indole Synthesis and Classification

The synthesis of indole derivatives, including 1-Ethyl-4-methyl-1H-indole-2-carboxylic acid, has been a significant area of interest in organic chemistry due to the widespread applications of indoles in pharmaceuticals, agrochemicals, and materials science. The review by Taber and Tirunahari (2011) provides a comprehensive framework for classifying indole synthesis methods, highlighting the diversity and complexity of approaches used to create indole compounds. This classification aids in understanding the synthetic pathways and could potentially encompass the synthesis of 1-Ethyl-4-methyl-1H-indole-2-carboxylic acid, emphasizing the strategic approaches to indole construction and their implications in drug development and other scientific applications (Taber & Tirunahari, 2011).

Levulinic Acid in Drug Synthesis

Levulinic acid (LEV) serves as a pivotal building block in the synthesis of various chemicals, demonstrating the versatility of carboxylic acids in drug synthesis. Zhang et al. (2021) discuss the role of LEV and its derivatives in synthesizing drugs, including those related to cancer treatment and medical materials. This review underscores the significance of carboxylic acid derivatives in medicinal chemistry, offering insights into how 1-Ethyl-4-methyl-1H-indole-2-carboxylic acid could be utilized in creating value-added pharmaceuticals. The ability of LEV to form derivatives that can specifically be used in drug synthesis highlights the broader potential of carboxylic acid derivatives, like 1-Ethyl-4-methyl-1H-indole-2-carboxylic acid, in the development of novel therapeutics (Zhang et al., 2021).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including indole-derived acids, have been studied for their impact on biocatalysts in microbial fermentation processes. Jarboe et al. (2013) review how carboxylic acids like 1-Ethyl-4-methyl-1H-indole-2-carboxylic acid can inhibit microbes used in the production of biofuels and biorenewable chemicals. Understanding the inhibitory effects of these acids on microbial cells can lead to strategies to enhance microbial tolerance and fermentation efficiency, highlighting the importance of carboxylic acids in industrial biotechnology applications (Jarboe et al., 2013).

Propriétés

IUPAC Name |

1-ethyl-4-methylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-13-10-6-4-5-8(2)9(10)7-11(13)12(14)15/h4-7H,3H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJADBJNRMTDHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC(=C2C=C1C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-4-methyl-1h-indole-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-6-(trifluoromethyl)phenyl]-acetamide, 98%](/img/structure/B6321508.png)